Edicotinib
Overview
Description
Edicotinib, also known as JNJ-40346527, JNJ-527, and PRV-6527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase . It has been tested extensively in people for conditions such as Alzheimer’s disease, cancer, arthritis, and inflammatory bowel disease .
Molecular Structure Analysis
The molecular formula of Edicotinib is C27H35N5O2 . The structure of Edicotinib was modelled in Amber10:EHT molecular force field .
Chemical Reactions Analysis
Edicotinib is a potent, selective, brain penetrant and orally active colony-stimulating factor-1 receptor (CSF-1R) inhibitor . It exhibits less inhibitory effects on KIT and FLT3 .
Physical And Chemical Properties Analysis
Edicotinib has a molecular weight of 461.6 . It is soluble in DMSO at a concentration of ≥ 10 mg/mL . The storage conditions recommended are 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .
Scientific Research Applications
Pharmacological Treatments and Drug Resistance
Pharmacotherapy for Erectile Dysfunction
This study reviews advances in the pharmacological treatment of erectile dysfunction, highlighting potential neuro-endocrine and molecular targets. It discusses novel pharmacotherapeutic approaches under development, including the use of melanocortins and Rho-kinase inhibitors, as well as the introduction of gene therapy which have demonstrated efficacy in animal and early human trials (Feifer & Carrier, 2008).Development of Population Pharmacokinetics Model of Icotinib
This research focuses on icotinib, a selective inhibitor of epidermal growth factor receptors (EGFR), assessing plasma pharmacokinetics and identifying covariates that may explain variability in icotinib absorption and/or disposition following a single dose in healthy volunteers. It evaluates the effect of food intake, demographic characteristics, blood biochemistry measurements, and CYP2C19 genotype on icotinib pharmacokinetics (Hu et al., 2015).
Drug Resistance Mechanisms
- Icotinib-Resistant HCC827 Cells Produce Exosomes
This study explores how icotinib resistance in non-small cell lung cancer (NSCLC) patients involves the transfer of mRNA MET oncogenes through exosomes, influencing the migration and invasion capabilities of surrounding icotinib-sensitive cells. It suggests that MET might be specifically packaged and transferred by exosomes, modifying the invasion and migration ability of the recipient cells (Yu et al., 2019).
Pharmacokinetics Studies
- Pharmacokinetics and Non-linear Absorption Characters in Healthy Chinese Volunteers
The study assesses the influence of food, demographic characteristics, blood biochemistry measurements, and CYP2C19 genotype on the pharmacokinetics of icotinib in humans. It found that food intake can increase icotinib exposure and identified age, albumin concentration, and CYP2C19 genotype as significant factors affecting icotinib's pharmacokinetic profiles (Hu et al., 2015).
properties
IUPAC Name |
5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVPFDRNGHMRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edicotinib | |
CAS RN |
1142363-52-7 | |
Record name | Edicotinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-40346527 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12504 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EDICOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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